(1,4,4-Trifluorocyclohexyl)methanamine
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Overview
Description
(1,4,4-Trifluorocyclohexyl)methanamine is an organic compound with the molecular formula C8H14F3N It is characterized by a cyclohexane ring substituted with three fluorine atoms and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4,4-Trifluorocyclohexyl)methanamine typically involves the introduction of the trifluoromethyl group into the cyclohexane ring followed by the addition of the methanamine group. One common method involves the reaction of cyclohexanone with trifluoromethyl iodide in the presence of a base to form 1,4,4-trifluorocyclohexanone. This intermediate is then reduced to 1,4,4-trifluorocyclohexanol, which is subsequently converted to this compound through a series of reactions involving amination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1,4,4-Trifluorocyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce primary or secondary amines .
Scientific Research Applications
(1,4,4-Trifluorocyclohexyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1,4,4-Trifluorocyclohexyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- (3-(Trifluoromethyl)cyclohexyl)-methylamine
- 4-Methyl-3-(trifluoromethyl)benzylamine
- 4-Methoxy-3-(trifluoromethyl)benzaldehyde .
Uniqueness
(1,4,4-Trifluorocyclohexyl)methanamine is unique due to the specific positioning of the trifluoromethyl group on the cyclohexane ring, which imparts distinct chemical and physical properties. This unique structure can lead to different reactivity and interactions compared to other similar compounds .
Properties
Molecular Formula |
C7H12F3N |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
(1,4,4-trifluorocyclohexyl)methanamine |
InChI |
InChI=1S/C7H12F3N/c8-6(5-11)1-3-7(9,10)4-2-6/h1-5,11H2 |
InChI Key |
AWADQNCOMKJQEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1(CN)F)(F)F |
Origin of Product |
United States |
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